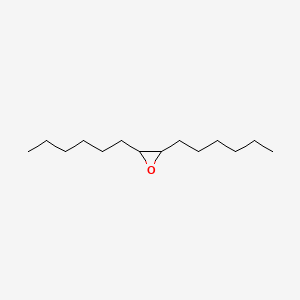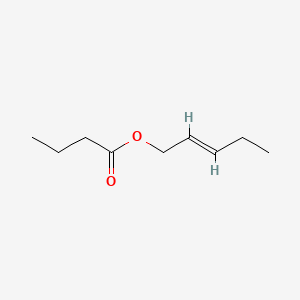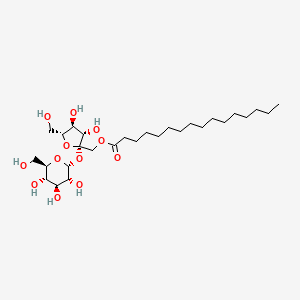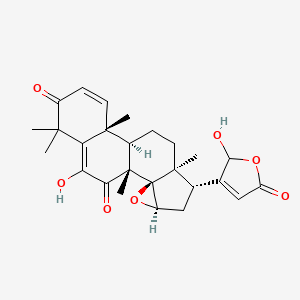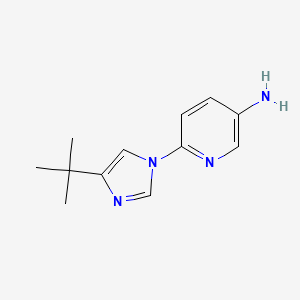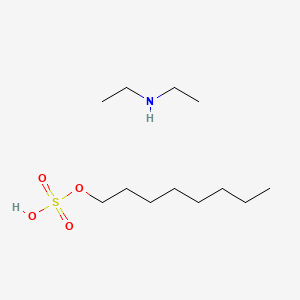
Diethylammonium octyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylammonium octyl sulphate is an organic compound with the molecular formula C12H29NO4S. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylammonium octyl sulphate can be synthesized through the reaction of diethylamine with octyl sulphate. The reaction typically involves the use of a solvent such as ethanol and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation or crystallization to obtain a pure product .
Chemical Reactions Analysis
Types of Reactions: Diethylammonium octyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethylammonium octyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in micelle formation studies.
Biology: Employed in the solubilization of membrane proteins and in the study of cell membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of diethylammonium octyl sulphate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of micelles and emulsions. This property is crucial in its applications in solubilizing hydrophobic compounds and in enhancing the permeability of cell membranes .
Comparison with Similar Compounds
Sodium dodecyl sulphate: Another widely used surfactant with similar properties but different molecular structure.
Dodecyltrimethylammonium bromide: A surfactant with a similar hydrophobic tail but different head group.
Uniqueness: Diethylammonium octyl sulphate is unique due to its specific combination of a diethylammonium head group and an octyl sulphate tail, which provides it with distinct surfactant properties and makes it suitable for specific applications where other surfactants may not be as effective .
Properties
CAS No. |
94133-50-3 |
|---|---|
Molecular Formula |
C12H29NO4S |
Molecular Weight |
283.43 g/mol |
IUPAC Name |
N-ethylethanamine;octyl hydrogen sulfate |
InChI |
InChI=1S/C8H18O4S.C4H11N/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3-5-4-2/h2-8H2,1H3,(H,9,10,11);5H,3-4H2,1-2H3 |
InChI Key |
QKUYHGMVYZSEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)O.CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


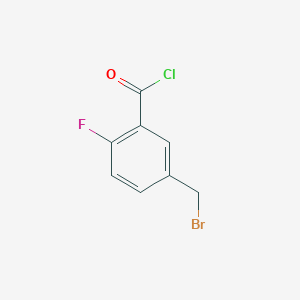
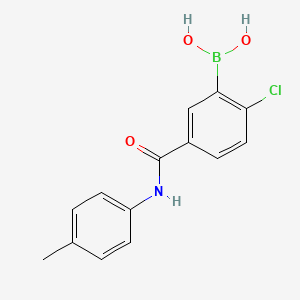

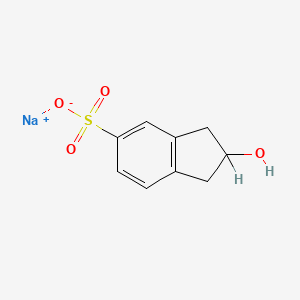
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)


![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
